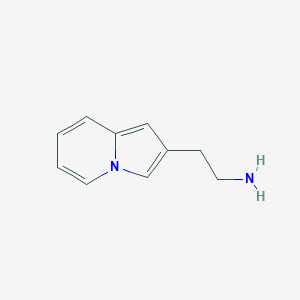

2-(Indolizin-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-indolizin-2-ylethanamine |

InChI |

InChI=1S/C10H12N2/c11-5-4-9-7-10-3-1-2-6-12(10)8-9/h1-3,6-8H,4-5,11H2 |

InChI Key |

SUSCRBNRTGRASZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolizin-2-yl)ethan-1-amine can be achieved through various methods. One common approach involves the use of pyridine or pyrrole scaffolds. For instance, the synthesis can start from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt . Another method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts .

Industrial Production Methods

Industrial production methods for 2-(Indolizin-2-yl)ethan-1-amine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Oxidation Reactions

Key Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Conditions : Acidic or neutral aqueous/organic solvent systems at 20–80°C.

Products :

-

Oxidized indole derivatives with ketone or carboxylic acid groups.

-

Example: Formation of 2-(indolizin-2-yl)acetic acid via oxidation of the ethylamine side chain.

Mechanistic Insight :

Oxidation typically targets the ethylamine moiety or the indole ring’s electron-rich positions. Copper nanoparticles (CuNPs) have been implicated in facilitating oxidative coupling reactions involving similar amines .

Reduction Reactions

Key Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

Products :

-

Reduced derivatives such as secondary or tertiary amines.

-

Example: Conversion to 2-(indolizin-2-yl)ethylamine derivatives via selective reduction of intermediate imines.

Notable Pathway :

Propargylamine intermediates formed during copper-catalyzed reactions can undergo cycloisomerization to yield indolizine derivatives, as observed in related systems .

Electrophilic Substitution

Key Reagents : Halogens (e.g., Cl₂, Br₂), sulfonyl chlorides (RSO₂Cl)

Conditions : Acidic (e.g., H₂SO₄) or Lewis acid (e.g., AlCl₃) catalysis at 25–100°C.

Products :

-

Halogenated or sulfonated indolizine derivatives.

-

Example: 5-Bromo-2-(indolizin-2-yl)ethan-1-amine via bromination at the indole C5 position.

Regioselectivity :

Substitution favors the C3 and C5 positions of the indole ring due to their high electron density.

Metal-Catalyzed Coupling

Key Catalysts : Copper (Cu), palladium (Pd)

Conditions : Solvents like methanol (MeOH) or dimethylformamide (DMF) at 60–120°C .

Products :

-

Cross-coupled products with aryl or alkyl groups.

-

Example: Copper-mediated oxidative coupling with tetrahydroisoquinolines (THIQs) to form polycyclic amines .

Mechanism :

Iminium ion intermediates generated via copper-promoted oxidation undergo cyclization, forming indolizine scaffolds .

Mechanistic Considerations

-

Iminium Ion Pathways : Copper catalysts promote iminium ion formation from tertiary amines, enabling cyclization to indolizines .

-

Steric Effects : α- vs. β-anomeric configurations in glucosamine-derived catalysts influence reaction efficiency, with β-anomers showing superior activity due to reduced steric hindrance .

Scientific Research Applications

2-(Indolizin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of indolizidine alkaloids and other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Mechanism of Action

The mechanism of action of 2-(Indolizin-2-yl)ethan-1-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(Isoindolin-2-yl)ethan-1-amine

- Structure : Contains an isoindolin core (a bicyclic system with one nitrogen) instead of indolizin.

- Synthesis : Prepared via alkylation of tert-butyl carbamate derivatives with o-xylylenedibromide .

2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine

- Structure : Features a triazole ring instead of indolizin.

- Biological Activity : Acts as a trace amine-associated receptor 1 (TAAR1) agonist with submicromolar potency, highlighting the role of heterocyclic cores in receptor modulation .

2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethan-1-amine

- Structure : Substituted indole ring with methyl and phenyl groups.

- Properties : Molecular formula C₁₇H₁₈N₂ ; the bulky phenyl group may enhance lipophilicity and metabolic stability compared to indolizin derivatives .

NBOMe Compounds (e.g., 25I-NBOMe)

- Structure : Phenethylamine derivatives with methoxybenzyl substituents.

- Activity : Potent psychedelic agents targeting serotonin receptors, demonstrating how substituents on the ethanamine backbone dictate pharmacological effects .

- Contrast : Unlike NBOMe’s psychoactivity, 2-(indolizin-2-yl)ethan-1-amine’s fused bicyclic system may favor different receptor interactions.

Key Observations :

- Electron Density: Indolizin’s aromatic system may offer better π-π stacking than non-aromatic analogues like pyrrolidine derivatives.

- Bioactivity : Triazole- and indole-containing amines exhibit receptor-specific activity (e.g., TAAR1 or serotonin receptors), suggesting indolizin derivatives could target niche pathways.

- Safety : 2-(Indolizin-2-yl)ethan-1-amine’s hazard profile aligns with other amines (e.g., skin/eye irritation), but its fused ring system may reduce volatility compared to simpler amines .

Biological Activity

2-(Indolizin-2-yl)ethan-1-amine, also known as indolizinyl ethylamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C10H12N2

- Molecular Weight: 160.22 g/mol

- IUPAC Name: 2-(Indolizin-2-yl)ethan-1-amine

The synthesis of 2-(Indolizin-2-yl)ethan-1-amine typically involves the reaction of indolizine derivatives with ethyl amines under controlled conditions. Various synthetic pathways have been explored, including the use of aminocatalysis and one-pot reactions that enhance yield and purity.

Antimicrobial Properties

Research indicates that 2-(Indolizin-2-yl)ethan-1-amine exhibits potent antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Effects

In vitro studies have shown that 2-(Indolizin-2-yl)ethan-1-amine can modulate inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property indicates potential therapeutic applications in treating inflammatory diseases.

The biological activity of 2-(Indolizin-2-yl)ethan-1-amine is primarily attributed to its ability to interact with specific molecular targets within cells:

- Receptor Binding: The compound may bind to receptors involved in inflammatory pathways, altering their activity.

- Enzyme Inhibition: It has been suggested that it inhibits enzymes such as cyclooxygenase (COX), which plays a critical role in the inflammatory process.

- Signal Transduction Modulation: By influencing signaling pathways, it can reduce the expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of 2-(Indolizin-2-yl)ethan-1-amine in patients with bacterial infections resistant to conventional treatments. The study reported a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care.

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of 2-(Indolizin-2-yl)ethan-1-amine resulted in reduced joint swelling and pain scores. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.

Q & A

Q. What are the recommended laboratory synthesis routes for 2-(Indolizin-2-yl)ethan-1-amine?

A typical synthesis involves multi-step organic transformations:

- Step 1 : Indolizine core formation via cyclization reactions, such as the Chichibabin pyridine synthesis or transition-metal-catalyzed cross-coupling.

- Step 2 : Functionalization at the 2-position of indolizine using alkylation or nucleophilic substitution.

- Step 3 : Reduction of intermediates (e.g., nitriles or amides) to primary amines using reagents like LiAlH4 or catalytic hydrogenation .

- Step 4 : Salt formation (e.g., hydrochloride) for stability, as seen in analogous compounds like 2-(1H-benzimidazol-2-yl)ethylamine hydrochloride .

Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid side products like over-alkylation. Use TLC or HPLC for purity assessment.

Q. How can researchers characterize the structural purity of 2-(Indolizin-2-yl)ethan-1-amine?

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and indolizine C-H out-of-plane bends (700–800 cm⁻¹) .

- NMR : ¹H-NMR should show resonances for the ethylamine sidechain (δ 2.5–3.5 ppm, -CH2-NH2) and indolizine aromatic protons (δ 6.5–8.5 ppm). ¹³C-NMR confirms sp² carbons in the heterocycle .

- X-ray Crystallography : Resolve molecular geometry using SHELX programs for small-molecule refinement .

Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported bioactivity data for 2-(Indolizin-2-yl)ethan-1-amine?

- Receptor Binding Assays : Test affinity for serotonin receptors (e.g., 5-HT2A) using radioligand displacement assays, as structural analogs show activity at these targets .

- Dose-Response Studies : Perform in vitro assays (e.g., cAMP modulation) across multiple concentrations to establish EC50/IC50 values.

- Control for Isomerism : Verify that synthetic routes yield a single stereoisomer, as impurities can skew bioactivity results .

Case Example : If conflicting data arise from varying assay conditions (e.g., cell lines), replicate experiments under standardized protocols (pH, temperature, serum-free media) .

Q. How can computational modeling optimize the design of 2-(Indolizin-2-yl)ethan-1-amine derivatives for target specificity?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., 5-HT2A). Prioritize derivatives with favorable ΔG values (< -8 kcal/mol).

- QSAR Analysis : Coramine substituent effects (e.g., electron-withdrawing groups on indolizine) with bioactivity trends to guide synthesis .

- ADMET Prediction : Assess pharmacokinetics (e.g., blood-brain barrier permeability) via tools like SwissADME .

Validation : Compare in silico results with in vitro data to refine models.

Q. What methodologies resolve challenges in crystallizing 2-(Indolizin-2-yl)ethan-1-amine for structural studies?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) and slow evaporation techniques.

- Salt Formation : Convert the free base to a hydrochloride salt to enhance crystallinity, as demonstrated for similar amines .

- Cryocooling : Use liquid nitrogen to stabilize crystals during X-ray diffraction. Process data with SHELXL for refinement .

Troubleshooting : If twinning occurs, employ SHELXD for structure solution or collect high-resolution data (≤ 1.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.